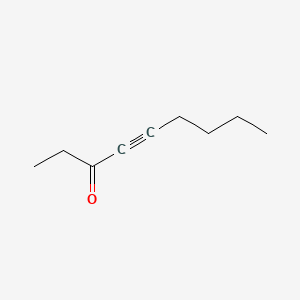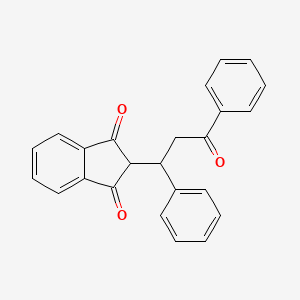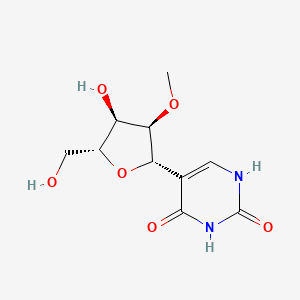
2'-O-methylpseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methylpseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar. This modification is known to enhance the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methylpseudouridine typically involves the methylation of pseudouridine. This can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process .
Industrial Production Methods: Industrial production of 2’-O-methylpseudouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nucleoside, altering its chemical properties.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-O-methylpseudouridine-5’-phosphate, while reduction can yield 2’-O-methyluridine .
Aplicaciones Científicas De Investigación
2’-O-Methylpseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules for structural and functional studies.
Biology: The compound is incorporated into RNA to study its effects on RNA stability, folding, and interactions with proteins.
Mecanismo De Acción
The mechanism by which 2’-O-methylpseudouridine exerts its effects involves several molecular targets and pathways:
RNA Stability: The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation.
Protein Translation: It improves the efficiency of protein translation by reducing the activation of immune sensors that recognize foreign RNA.
Gene Expression: The modification can influence gene expression by altering RNA structure and interactions with regulatory proteins.
Comparación Con Compuestos Similares
2’-O-Methylpseudouridine is unique compared to other similar compounds due to its specific methylation at the 2’ position. Similar compounds include:
Pseudouridine: The parent compound without the methyl group.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position.
5-Methylcytosine: A methylated nucleoside used in DNA methylation studies.
Each of these compounds has distinct properties and applications, but 2’-O-methylpseudouridine is particularly valued for its role in enhancing RNA stability and reducing immunogenicity in therapeutic applications .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1 |
Clave InChI |
WGNUTGFETAXDTJ-OOJXKGFFSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
SMILES canónico |
COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
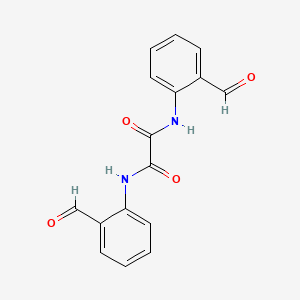

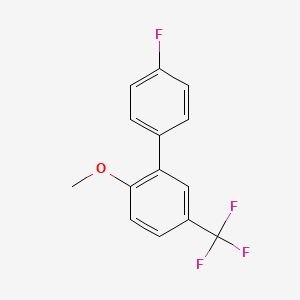
![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)

